molecular formula C18H22N2O4S B2994453 ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-32-7

ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2994453
CAS No.: 476628-32-7
M. Wt: 362.44
InChI Key: VOHMCOZJWMGMAQ-HNENSFHCSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a benzoyl group, and an ethyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a condensation reaction with 4-(propan-2-yloxy)benzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

    Similar Compounds: Thiazole-based compounds such as 2-aminothiazole, thiazole-4-carboxylic acid, and benzothiazole.

    Uniqueness: The presence of the ethyl ester and the specific substitution pattern on the thiazole ring make this compound unique. Its potential biological activities and synthetic versatility distinguish it from other thiazole derivatives.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(4-propan-2-yloxybenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-6-23-17(22)15-12(4)20(5)18(25-15)19-16(21)13-7-9-14(10-8-13)24-11(2)3/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMCOZJWMGMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)OC(C)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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